2-Chloro-4-(4-methoxyphenyl)toluene

Descripción general

Descripción

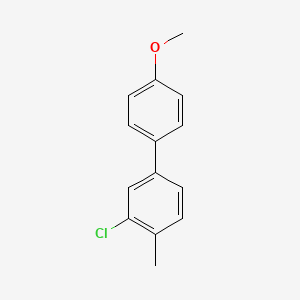

2-Chloro-4-(4-methoxyphenyl)toluene: is an organic compound with the molecular formula C14H13ClO . It is a derivative of toluene, where the methyl group is substituted with a chloro group and a methoxyphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-methoxyphenyl)toluene can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(4-methoxyphenyl)toluene undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the methyl group to a carboxylic acid or an aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Formation of 4-(4-methoxyphenyl)benzoic acid.

Reduction: Formation of 4-(4-methoxyphenyl)toluene.

Substitution: Formation of 4-(4-methoxyphenyl)aniline.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

2-Chloro-4-(4-methoxyphenyl)toluene is utilized extensively in organic synthesis as a precursor for more complex organic molecules. Its chloro and methoxy substituents provide reactive sites for further functionalization, making it ideal for creating pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in the synthesis of novel triazolopyrimidines with potential anti-tubercular activity. The compound was modified to enhance its biological activity against Mycobacterium tuberculosis, showing promising results with a minimum inhibitory concentration (MIC) of 3.1 μM .

Medicinal Chemistry

Therapeutic Potential

The unique substituents on this compound make it a candidate for drug development. The presence of the methoxy group can enhance lipophilicity, potentially improving the compound's pharmacokinetic properties.

Case Study: Anti-Tubercular Activity

A detailed structure-activity relationship (SAR) study indicated that derivatives of this compound exhibited significant anti-tubercular properties while maintaining low cytotoxicity against human liver cells (HepG2). The selectivity index (SI) calculated was greater than 32, indicating a favorable therapeutic window .

Material Science

Synthesis of Polymers

In material science, this compound can be employed in the synthesis of polymers and materials with specific properties tailored for various applications. The compound's reactivity allows it to participate in polymerization reactions, leading to materials that may exhibit enhanced thermal stability or mechanical strength.

Data Table: Comparison of Applications

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)toluene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate for catalytic processes, such as the Suzuki–Miyaura coupling. The chloro and methoxy groups influence the reactivity and selectivity of the compound in these reactions .

Comparación Con Compuestos Similares

4-Chlorotoluene: Similar structure but lacks the methoxy group.

4-Methoxytoluene: Similar structure but lacks the chloro group.

2-Chlorotoluene: Similar structure but lacks the methoxyphenyl group.

Uniqueness: 2-Chloro-4-(4-methoxyphenyl)toluene is unique due to the presence of both chloro and methoxyphenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Actividad Biológica

2-Chloro-4-(4-methoxyphenyl)toluene, a chlorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, supported by empirical data and findings from various research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives of chlorinated compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the range of 32-64 µg/mL, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in human colorectal cancer cells through the activation of caspase pathways. A notable study reported that treatment with this compound at concentrations of 10-50 µM resulted in a significant reduction in cell viability (up to 70% inhibition) after 48 hours .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Effective Concentration (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | 32-64 | |

| Anticancer | Induction of apoptosis via caspase activation | 10-50 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and promote apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant for its antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various chlorinated aromatic compounds, including this compound. The results demonstrated that this compound had a comparable efficacy to standard antibiotics against resistant strains of bacteria. The authors suggested further exploration into its potential as an alternative therapeutic agent .

Case Study 2: Cancer Cell Line Testing

In another study published in the Journal of Medicinal Chemistry, the effects of this compound on human colorectal cancer cell lines were investigated. The findings indicated that the compound significantly reduced cell proliferation and induced apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of activated caspases in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(4-methoxyphenyl)toluene, and how can reaction conditions be systematically optimized?

Methodological Answer: A two-step approach is commonly employed:

Friedel-Crafts alkylation/acylation : Introduce the methoxyphenyl group to toluene derivatives using Lewis acid catalysts (e.g., AlCl₃).

Chlorination : Direct electrophilic substitution or radical-mediated chlorination at the 2-position.

For optimization, use a factorial design of experiments (DoE) to vary parameters such as temperature (e.g., 60–200°C), solvent polarity (toluene vs. THF), and catalyst loading. Reaction monitoring via HPLC or GC-MS is critical .

Example Optimization Table (Adapted from Analogous Reactions):

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature | 160–200°C | 180°C | +15% |

| Catalyst (CuI) | 0.001–0.005 mol | 0.00125 mol | +20% |

| Oxygen Pressure | 1.5–3.0 MPa | 3.0 MPa | +12% |

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Use toluene or dichloromethane to separate organic phases from aqueous byproducts.

- Column Chromatography : Employ silica gel with a gradient elution (hexane:ethyl acetate 9:1 to 7:3) to resolve chlorinated isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differentials. Purity validation via melting point analysis and NMR is essential .

Q. How can spectroscopic and crystallographic methods be integrated to characterize this compound unambiguously?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish methoxy (-OCH₃), aryl chloride, and methyl groups.

- X-Ray Crystallography : Use SHELXL for structure refinement. Key metrics: R-factor < 0.05, wR₂ < 0.10, and Hirshfeld surface analysis to validate packing efficiency .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and isotopic patterns for chlorine.

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the mechanism of methoxyphenyl group introduction?

Methodological Answer:

- ¹⁴C Labeling : Synthesize toluene-¹⁴C precursors to track aryl group migration via scintillation counting.

- Deuterium KIE Studies : Compare reaction rates using deuterated vs. protiated substrates. A KIE > 1 indicates rate-limiting C–H bond cleavage, suggesting electrophilic substitution .

- Computational Modeling : Density Functional Theory (DFT) to map transition states and activation barriers for Friedel-Crafts steps .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

Methodological Answer:

- Multi-Method Refinement : Cross-validate X-ray data (SHELXL) with neutron diffraction to resolve bond-length ambiguities.

- Error Analysis : Quantify systematic vs. random errors in crystallographic models (e.g., thermal displacement parameters) .

- Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to align DFT results with observed yields .

Q. How can solvent effects and steric hindrance be modeled to predict regioselectivity in chlorination?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (toluene vs. THF) to assess polarity effects on electrophilic attack.

- Steric Maps : Generate van der Waals surface plots (e.g., using PyMOL) to identify hindered positions.

- Experimental Validation : Compare MD-predicted sites with experimental halogenation outcomes (e.g., GC-MS retention times for isomers) .

Q. What advanced techniques validate the compound’s stability under varying thermal or oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor decomposition onset temperatures (e.g., >250°C).

- Accelerated Oxidation Studies : Expose samples to 3.0 MPa O₂ in autoclaves (160–200°C) and quantify degradation via HPLC .

- EPR Spectroscopy : Detect radical intermediates during thermal stress to map degradation pathways.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

- Benchmarking : Compare experimental shifts with DFT-calculated values (Gaussian, B3LYP/6-31G*). Adjust for solvent effects (PCM model).

- Dynamic Effects : Account for conformational flexibility via NMR line-shape analysis or variable-temperature studies.

- Cross-Validation : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and reassign erroneous peaks .

Propiedades

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMCRMXGSKSRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718372 | |

| Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-17-2 | |

| Record name | 1,1′-Biphenyl, 3-chloro-4′-methoxy-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.